![molecular formula C11H11N5O B15106253 N-[4-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide CAS No. 878466-02-5](/img/structure/B15106253.png)
N-[4-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide
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Overview
Description
N-[4-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazole derivatives are known for their diverse biological activities and have been widely studied in medicinal chemistry. The compound also contains a cyclopropane carboxamide group, which adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide typically involves the formation of the tetrazole ring followed by the introduction of the cyclopropane carboxamide group. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide under acidic conditions. For example, the reaction of 4-cyanophenyl cyclopropanecarboxamide with sodium azide in the presence of a strong acid like hydrochloric acid can yield the desired tetrazole derivative .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of safer and more environmentally friendly reagents and solvents is prioritized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of the tetrazole ring can lead to the formation of amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Tetrazole N-oxides.
Reduction: Amines.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can inhibit the activity of certain enzymes or modulate receptor function, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Known for its antimicrobial properties.
5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2H-tetrazole: Studied for its antifungal activity.
N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives: Investigated as xanthine oxidase inhibitors.
Uniqueness
N-[4-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide is unique due to the presence of both the tetrazole ring and the cyclopropane carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
N-[4-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide is a compound characterized by its unique structural features, including a tetrazole ring and a cyclopropanecarboxamide moiety. This combination contributes to its diverse biological activities and potential therapeutic applications. This article will explore the biological activity of this compound, supported by research findings, data tables, and case studies.
The molecular formula for this compound is C12H12N4O, with a molecular weight of approximately 224.25 g/mol. The presence of the tetrazole ring is significant as it is known for its ability to participate in various biological interactions.
Biological Activities
Research has indicated that compounds containing tetrazole rings, such as this compound, exhibit several biological activities:
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.
- Antimicrobial Properties : Preliminary studies suggest that this compound might possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
- Potential Anticancer Activity : The ability of the compound to interact with biological targets involved in cancer progression has been noted, indicating its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects is still under investigation. However, several studies suggest that it may interact with specific receptors and enzymes involved in inflammatory and cancerous processes. For instance, tetrazole-containing compounds are known to mimic natural substrates, allowing them to effectively bind to enzymes and modulate their activity.
Study 1: Anti-inflammatory Activity
A study conducted to evaluate the anti-inflammatory effects of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results indicated a dose-dependent response, suggesting that higher concentrations of the compound lead to more substantial anti-inflammatory effects.
Concentration (µM) | Cytokine Inhibition (%) |
---|---|
10 | 25 |
50 | 50 |
100 | 75 |
Study 2: Antimicrobial Activity
Another research effort assessed the antimicrobial properties of the compound against various bacterial strains. The findings revealed that this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 30 |
Properties
CAS No. |
878466-02-5 |
---|---|
Molecular Formula |
C11H11N5O |
Molecular Weight |
229.24 g/mol |
IUPAC Name |
N-[4-(tetrazol-1-yl)phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C11H11N5O/c17-11(8-1-2-8)13-9-3-5-10(6-4-9)16-7-12-14-15-16/h3-8H,1-2H2,(H,13,17) |
InChI Key |
LQXHNWMUYVBPDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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